molecular formula C19H29NO3 B3258217 (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide CAS No. 301685-10-9

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide

Cat. No. B3258217
CAS RN: 301685-10-9
M. Wt: 319.4 g/mol
InChI Key: QPDKASXKBXBPMB-ZVAWYAOSSA-N
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Description

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide, also known as S-2367, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective inhibitor of the protease thrombin, which plays a crucial role in blood coagulation.

Mechanism of Action

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide selectively inhibits the protease thrombin by binding to its active site. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition leads to anticoagulant and antithrombotic effects. Additionally, thrombin has been shown to play a role in inflammation and neurodegeneration, and its inhibition by (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide has been shown to have several biochemical and physiological effects. It has anticoagulant and antithrombotic effects, as well as anti-inflammatory and neuroprotective effects. Additionally, (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide has been shown to have a low risk of bleeding complications, making it a potentially safer alternative to current anticoagulant therapies.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide is its selectivity for thrombin, which reduces the risk of off-target effects. Additionally, (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide has a low risk of bleeding complications, making it a potentially safer alternative to current anticoagulant therapies. However, one limitation of (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide is its complex synthesis method, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the study of (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide. One direction is the development of more efficient synthesis methods to increase its availability for lab experiments. Additionally, further studies are needed to investigate its potential therapeutic applications in thrombotic disorders and neurodegenerative diseases. Furthermore, the development of more selective and potent thrombin inhibitors may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Scientific Research Applications

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticoagulant and antithrombotic effects, making it a potential treatment for thrombotic disorders such as deep vein thrombosis and pulmonary embolism. Additionally, (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2R)-3-cyclopentyl-2-(hydroxymethyl)-N-phenylmethoxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-2-8-17(16-11-6-7-12-16)18(13-21)19(22)20-23-14-15-9-4-3-5-10-15/h3-5,9-10,16-18,21H,2,6-8,11-14H2,1H3,(H,20,22)/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDKASXKBXBPMB-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1CCCC1)C(CO)C(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C1CCCC1)[C@H](CO)C(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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